

spectroscopic data (NMR, IR, MS) of 2,5-Dibromo-4-chloropyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Dibromo-4-chloropyridine

Cat. No.: B1392315

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Profile of **2,5-Dibromo-4-chloropyridine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromo-4-chloropyridine is a halogenated heterocyclic compound of significant interest as a versatile building block in medicinal chemistry and materials science. Its utility in cross-coupling reactions and as a scaffold for more complex molecular architectures necessitates a thorough understanding of its structural and electronic properties. This guide provides a comprehensive analysis of the expected spectroscopic data for **2,5-Dibromo-4-chloropyridine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While direct, published experimental spectra for this specific molecule are not readily available in peer-reviewed literature, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predictive characterization. Detailed, field-proven protocols for data acquisition are also provided to serve as a self-validating framework for researchers.

Introduction: The Molecular Blueprint

2,5-Dibromo-4-chloropyridine (CAS No. 1033203-47-2) possesses a unique substitution pattern on the pyridine ring that dictates its reactivity and spectroscopic signature.^[1] The presence of three distinct halogen atoms and a nitrogen atom within the aromatic ring creates a

highly electron-deficient system. Understanding the interplay of these substituents is crucial for interpreting its spectral data.

- Nitrogen Atom: Acts as an electron-withdrawing group via induction and influences the chemical shifts of adjacent protons and carbons.
- Halogens (Br, Cl): Exert strong electron-withdrawing inductive effects (-I) and weaker electron-donating resonance effects (+R). Their positions dictate the electronic environment of the two remaining ring protons.

This guide will deconstruct the expected spectroscopic output, providing the rationale behind the predicted data, thereby enabling researchers to confirm the identity, purity, and structure of their synthesized or procured material.

Molecular Structure and Spectroscopic Overview

The structure of **2,5-Dibromo-4-chloropyridine**, with IUPAC numbering, forms the basis of our analysis.

Caption: Molecular structure of **2,5-Dibromo-4-chloropyridine**.

- NMR Spectroscopy will reveal the electronic environment of the two non-equivalent protons (H3 and H6) and the five distinct carbon atoms.
- IR Spectroscopy will identify characteristic vibrational frequencies of the pyridine ring and the carbon-halogen bonds.
- Mass Spectrometry will confirm the molecular weight and provide insight into the molecule's stability and fragmentation patterns, distinguished by the unique isotopic signatures of bromine and chlorine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of organic molecules. For **2,5-Dibromo-4-chloropyridine**, we expect two distinct signals in the ¹H NMR spectrum and five signals in the ¹³C NMR spectrum.

¹H NMR Analysis

The two protons, H3 and H6, are in different chemical environments and are not adjacent, so they will appear as two distinct singlets.

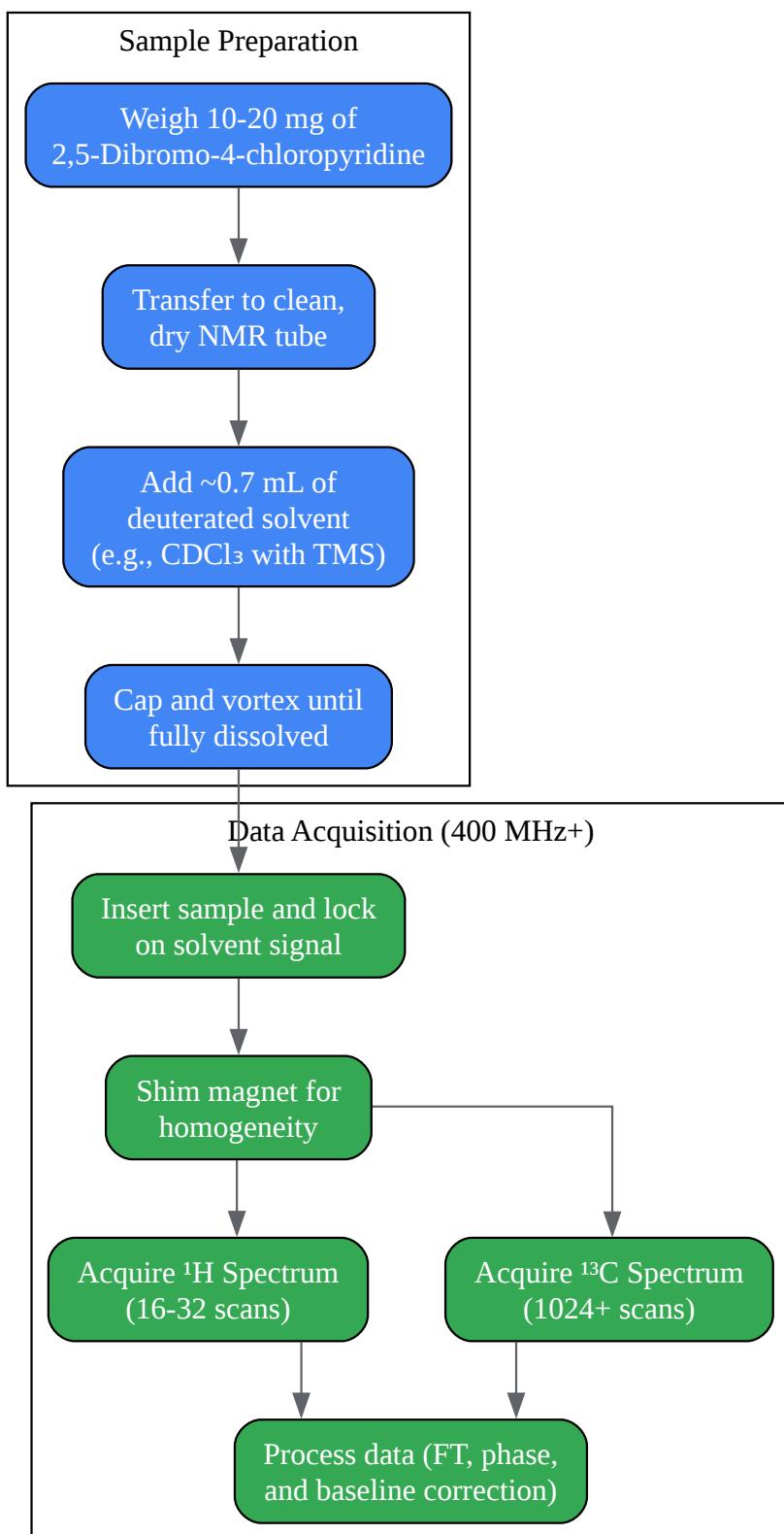
- H6 Prediction: This proton is positioned between the nitrogen and a bromine atom. The deshielding effect of the adjacent electronegative nitrogen atom will shift this proton significantly downfield.
- H3 Prediction: This proton is adjacent to a bromine and a chlorine-bearing carbon. It will be less deshielded than H6 but still in the aromatic region.

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Rationale
H6	8.5 - 8.7	Singlet (s)	Adjacent to electronegative nitrogen; deshielded.
H3	7.8 - 8.0	Singlet (s)	Influenced by adjacent C-Br and C-Cl groups.

Note: Predicted shifts are for a CDCl_3 solvent and are based on analysis of similar compounds like 2,5-Dibromopyridine.[\[2\]](#)

¹³C NMR Analysis

The molecule has five unique carbon atoms, each experiencing different electronic effects from the adjacent nitrogen and halogen substituents.


Carbon	Predicted Chemical Shift (δ , ppm)	Rationale
C2	143 - 146	Attached to Nitrogen and Bromine (strong deshielding).
C6	151 - 154	Attached to Nitrogen (strong deshielding).
C4	135 - 138	Attached to Chlorine.
C5	125 - 128	Attached to Bromine.
C3	130 - 133	Attached to Hydrogen, influenced by adjacent halogens.

Note: Predicted shifts are based on data from analogous compounds like 2-chloropyridine and general substituent effects in pyridine systems.[\[3\]](#)

Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

Workflow: NMR Sample Preparation and Analysis

[Click to download full resolution via product page](#)

Caption: Standard workflow for NMR data acquisition.

- Sample Preparation: Accurately weigh 10-20 mg of the compound into a clean NMR tube. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 containing 0.03% tetramethylsilane, TMS, as an internal standard). Ensure the sample is fully dissolved.
- Instrumentation: Use a spectrometer operating at a minimum of 400 MHz for ^1H .
- Tuning and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize magnetic field homogeneity, ensuring sharp peaks and minimal distortion.
- ^1H Acquisition: Acquire the proton spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.
- ^{13}C Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ^{13}C and longer relaxation times, a greater number of scans (e.g., 1024 or more) is required.
- Processing: Process the raw data (Free Induction Decay, FID) using a Fourier transform (FT), followed by phase and baseline correction. Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The spectrum of **2,5-Dibromo-4-chloropyridine** will be characterized by vibrations of the pyridine ring and the carbon-halogen bonds.

Spectral Interpretation

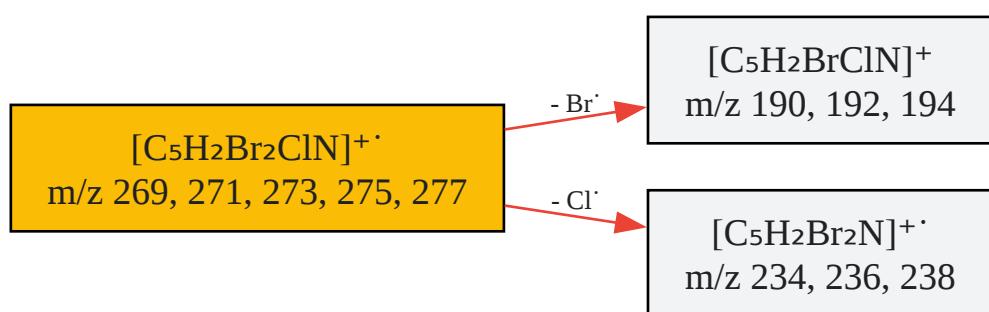
Wavenumber (cm ⁻¹)	Predicted Intensity	Assignment
3100 - 3000	Weak	Aromatic C-H stretching
1550 - 1530	Medium-Strong	C=N stretching vibration of the pyridine ring
1450 - 1380	Medium-Strong	C=C stretching vibrations of the aromatic ring
1100 - 1000	Medium	Ring breathing modes
850 - 750	Strong	C-Cl stretching vibration
700 - 550	Strong	C-Br stretching vibrations (two expected)

Note: The C-Cl and C-Br stretches are in the fingerprint region and provide strong evidence for the presence of these halogens.

Experimental Protocol for IR (ATR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common, convenient method for acquiring IR spectra of solid samples.

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
- **Sample Application:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Pressure Application:** Lower the ATR anvil to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
- **Data Acquisition:** Co-add a sufficient number of scans (e.g., 32-64) to obtain a high-quality spectrum.
- **Cleaning:** Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.


Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. The presence of two bromine atoms and one chlorine atom will create a highly characteristic isotopic pattern for the molecular ion.

Analysis of the Mass Spectrum

- Molecular Ion (M^+): The nominal mass is 269 g/mol (using ^{12}C , ^1H , ^{14}N , ^{35}Cl , ^{79}Br).[\[1\]](#)[\[4\]](#)
However, the isotopic distribution of bromine ($^{79}\text{Br} \approx 50.7\%$, $^{81}\text{Br} \approx 49.3\%$) and chlorine ($^{35}\text{Cl} \approx 75.8\%$, $^{37}\text{Cl} \approx 24.2\%$) will result in a cluster of peaks for the molecular ion.
- Isotopic Pattern: The molecular ion region will show a complex pattern. The most intense peak clusters will be:
 - M^+ : (contains ^{79}Br , ^{79}Br , ^{35}Cl)
 - $M+2$: (contains one ^{81}Br or one ^{37}Cl)
 - $M+4$: (contains two ^{81}Br or one ^{81}Br and one ^{37}Cl)
 - $M+6$: (contains two ^{81}Br and one ^{37}Cl) The relative intensities of these peaks are a definitive fingerprint for a $\text{C}_5\text{H}_2\text{Br}_2\text{ClN}$ species.
- Fragmentation: Electron Ionization (EI) would likely induce fragmentation by loss of a halogen atom.

Predicted Fragmentation Pathway

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways in EI-MS.

m/z (Nominal)	Predicted Fragment
269/271/273/275/277	$[M]^{+}$ (Molecular Ion Cluster)
190/192/194	$[M - Br]^{+}$
155/157	$[M - Br - Cl]^{+}$

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for volatile, thermally stable compounds.

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
- GC Method:
 - Injector: Set to a temperature that ensures volatilization without degradation (e.g., 250 °C).
 - Column: Use a standard non-polar column (e.g., DB-5ms).
 - Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.
- MS Method:
 - Ion Source: Use standard Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Scan a range appropriate for the expected fragments (e.g., m/z 40-350).
 - Detector: Ensure the detector is calibrated and operating with sufficient gain.
- Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of that peak, paying close attention to the molecular ion cluster and fragmentation pattern.

Summary and Integrated Spectroscopic Analysis

The definitive structural confirmation of **2,5-Dibromo-4-chloropyridine** is achieved by integrating the data from all three spectroscopic techniques.

- MS confirms the molecular formula $C_5H_2Br_2ClN$ via the molecular weight and the highly characteristic isotopic pattern.
- IR confirms the presence of an aromatic pyridine ring and C-Br/C-Cl bonds.
- NMR provides the final, unambiguous proof of structure. The 1H NMR shows two singlets, confirming the 3,6-proton substitution pattern, while the ^{13}C NMR shows five distinct signals, confirming the lack of molecular symmetry.

Together, these techniques provide a complementary and comprehensive spectroscopic fingerprint, allowing for confident identification and quality assessment of **2,5-Dibromo-4-chloropyridine** in any research or development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-dibromo-4-chloropyridine(1033203-47-2) 1H NMR [m.chemicalbook.com]
- 2. 2,5-Dibromopyridine(624-28-2) 1H NMR [m.chemicalbook.com]
- 3. 2-Chloropyridine(109-09-1) ^{13}C NMR spectrum [chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [spectroscopic data (NMR, IR, MS) of 2,5-Dibromo-4-chloropyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1392315#spectroscopic-data-nmr-ir-ms-of-2-5-dibromo-4-chloropyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com